5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid
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Overview
Description
5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an azepane ring, and a furan ring. The presence of these functional groups makes it a versatile molecule for various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid typically involves multiple steps, starting from the corresponding protected amino acid and sodium azide (NaN3). The mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method is commonly employed . These methods involve the formation of intermediate compounds, which are then further reacted to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The azepane ring can be reduced to form piperidine derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) and piperidine are used for deprotection and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the azepane ring can produce piperidine derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The Fmoc group can act as a protecting group for amino acids, facilitating peptide synthesis. The azepane ring can interact with biological receptors, influencing their activity. The furan ring can participate in various chemical reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
The uniqueness of 5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid lies in its combination of functional groups, which provides a wide range of reactivity and applications. The presence of the Fmoc group, azepane ring, and furan ring makes it a valuable compound for various synthetic and research purposes.
Properties
Molecular Formula |
C33H38N2O7 |
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Molecular Weight |
574.7 g/mol |
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C33H38N2O7/c1-21-28(30(36)37)18-23(41-21)19-35(22-10-9-16-34(17-15-22)31(38)42-33(2,3)4)32(39)40-20-29-26-13-7-5-11-24(26)25-12-6-8-14-27(25)29/h5-8,11-14,18,22,29H,9-10,15-17,19-20H2,1-4H3,(H,36,37) |
InChI Key |
JUAZPCSOVAICCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)CN(C2CCCN(CC2)C(=O)OC(C)(C)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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